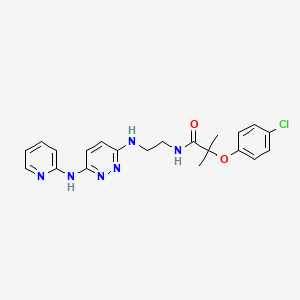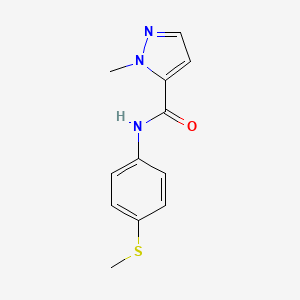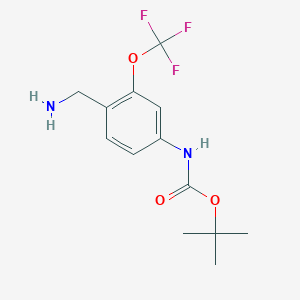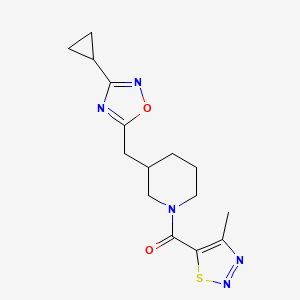
2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide, is a complex organic molecule that appears to be designed for biological activity, given the presence of multiple aromatic rings and amide linkages which are often seen in drug molecules. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of aromatic acids and amines as raw materials. For instance, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was achieved using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine . This suggests that the synthesis of the compound may also involve similar starting materials, such as a chlorophenoxy acid and a pyridazinyl-pyridinylamine. The synthesis likely involves amide bond formation, a common reaction in pharmaceutical chemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction analysis . This technique allows for the determination of the crystal structure, which can reveal the conformation and stereochemistry of the molecule. The presence of intermolecular hydrogen bonds can stabilize the crystal structure, which may also be relevant for the compound .
Chemical Reactions Analysis
The compound is likely to undergo chemical reactions typical of amides and aromatic compounds. For example, the amide bond might be hydrolyzed under acidic or basic conditions. The aromatic rings could participate in electrophilic substitution reactions. The biological screening of similar compounds has shown that they can interact with biological targets, indicating that the compound may also be designed to undergo specific biological reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For example, the density, melting point, and solubility can be influenced by the presence of chlorophenyl groups and the overall molecular structure . The compound's biological activity can be assessed through bioassays, as seen with similar compounds exhibiting antifungal activity and moderate activity against bacteria and fungi . The spectral data, such as IR, 1H-NMR, and Mass spectrometry, can be used to confirm the structure of the compound .
Relevant Case Studies
The papers provided do not include case studies for the exact compound . However, the antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide against various fungi suggests that the compound may also possess biological activity, potentially in the realm of antimicrobial or antifungal applications . The biological screening of similar compounds against bacteria and fungi indicates that these types of molecules can be potential leads for the development of new antimicrobial agents .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research in the field of organic chemistry has focused on the synthesis of heterocyclic compounds due to their potential applications in medicinal chemistry and drug development. For example, the study by Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives, demonstrating the versatility of these compounds in synthesizing a wide range of biologically active molecules (Harb et al., 1989).
Antimicrobial and Antioxidant Agents
Some research has been directed towards developing heterocyclic compounds with antimicrobial and antioxidant properties. For instance, a study conducted in 2015 investigated new pyridine carbonitrile derivatives, highlighting their promising antimicrobial and antioxidant activities (H. H, Sayed, M. E., Flefel, M. A, Abd, El-Fattah, I. W., El-Sofany, A. Hassan, 2015). This suggests that compounds like 2-(4-chlorophenoxy)-2-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide might have similar potential applications.
Biological Evaluation and Molecular Docking
Molecular docking studies are crucial in drug discovery, as they help in understanding the interaction between compounds and biological targets. A 2021 study by Katariya et al. synthesized new heterocyclic compounds and evaluated them through molecular docking studies for their anticancer and antimicrobial properties (Katariya et al., 2021). This indicates the potential of using compounds like the one for similar biological evaluations.
Synthesis of Novel Heterocyclic Derivatives
The synthesis and characterization of novel heterocyclic derivatives are a significant area of research. Bialy and Gouda (2011) discussed the synthesis of new benzothiophenes starting from cyanoacetamide, demonstrating the creation of diverse structures with potential biological activities (Bialy & Gouda, 2011). This approach may be relevant to the synthesis of the compound .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-21(2,30-16-8-6-15(22)7-9-16)20(29)25-14-13-24-18-10-11-19(28-27-18)26-17-5-3-4-12-23-17/h3-12H,13-14H2,1-2H3,(H,24,27)(H,25,29)(H,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBTVBYIGNTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)


![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)


![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)